Methyl 3-fluoro-4-(2-oxopyrrolidin-1-YL)benzoate
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Overview
Description
Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate is a chemical compound that features a fluorinated aromatic ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the following steps:
Formation of the Fluorinated Aromatic Ring:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrrolidinone moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral properties against a range of viruses.
Uniqueness
Methyl 3-Fluoro-4-(2-oxo-1-pyrrolidinyl)benzoate is unique due to its specific combination of a fluorinated aromatic ring and a pyrrolidinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12FNO3 |
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Molecular Weight |
237.23 g/mol |
IUPAC Name |
methyl 3-fluoro-4-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C12H12FNO3/c1-17-12(16)8-4-5-10(9(13)7-8)14-6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
KDSLHBAUBPYKSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCC2=O)F |
Origin of Product |
United States |
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